4-(Piperazin-1-yl)butan-2-ol
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Overview
Description
1-Piperazinepropanol,-alpha–methyl-(7CI,9CI) is a chemical compound with the molecular formula C8H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Piperazinepropanol,-alpha–methyl-(7CI,9CI) typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the reaction of piperazine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Piperazinepropanol,-alpha–methyl-(7CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazinepropanol,-alpha–methyl-(7CI,9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanol,-alpha–methyl-(7CI,9CI) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperazinepropanol,-alpha–methyl-(7CI,9CI) can be compared with other similar compounds, such as:
Piperazine: The parent compound, which has a simpler structure and different chemical properties.
1-Piperazineethanol: A similar compound with an ethanol group instead of a propanol group, leading to different reactivity and applications.
N-Methylpiperazine: Another derivative of piperazine with a methyl group attached to one of the nitrogen atoms, resulting in distinct chemical behavior.
The uniqueness of 1-Piperazinepropanol,-alpha–methyl-(7CI,9CI) lies in its specific structure, which imparts unique chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
71322-79-7 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-piperazin-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-8(11)2-5-10-6-3-9-4-7-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
AHWPPSRMUJEAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCNCC1)O |
Origin of Product |
United States |
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